Cas no 1361847-70-2 (3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl)

3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl
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- インチ: 1S/C13H9Cl3O/c1-17-13-8(4-2-7-11(13)16)12-9(14)5-3-6-10(12)15/h2-7H,1H3
- InChIKey: KDHFIFRKQOLSRT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C=CC=C(C=1OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 239
- XLogP3: 5.4
- トポロジー分子極性表面積: 9.2
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007285-250mg |
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl |
1361847-70-2 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A011007285-1g |
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl |
1361847-70-2 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A011007285-500mg |
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl |
1361847-70-2 | 97% | 500mg |
815.00 USD | 2021-07-05 |
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
3'-Chloro-2,6-dichloro-2'-methoxy-biphenylに関する追加情報
3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl: A Comprehensive Overview
The compound 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl (CAS No. 1361847-70-2) is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the class of biphenyl derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of two phenyl rings connected by a single bond, with substituents that include chlorine atoms at positions 2 and 6 on one ring and a methoxy group at position 2' on the other ring. This specific substitution pattern imparts distinctive chemical and physical properties to the compound, making it a valuable tool in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl through a variety of methodologies. These include coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl bonds under mild conditions. The synthesis of this compound is often carried out in multi-step processes that involve intermediate purification steps to ensure high purity levels. Researchers have also explored the use of microwave-assisted synthesis techniques to enhance reaction efficiency and reduce reaction times, further highlighting the importance of this compound in modern chemical research.
The structural features of 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl make it an ideal candidate for applications in organic electronics. The presence of electron-withdrawing groups (chlorine atoms) and electron-donating groups (methoxy group) creates a balance in the molecule's electronic properties, which is crucial for its performance in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated that this compound can serve as an effective charge transport layer material, facilitating efficient charge injection and transport in organic electronic devices. Its ability to form ordered crystalline structures further enhances its suitability for such applications.
In the pharmaceutical industry, 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl has been investigated as a potential lead compound for drug development. The molecule's unique substitution pattern allows for fine-tuning of its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored its potential as an anticancer agent, where it has shown promising results in inhibiting the growth of certain cancer cell lines. Additionally, studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, making it a versatile candidate for various therapeutic applications.
The environmental impact of 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl has also been a topic of interest among scientists. Due to its complex structure and stability under certain conditions, there is concern about its persistence in the environment. Recent research has focused on understanding its degradation pathways under both abiotic and biotic conditions. Studies have shown that under UV light exposure or microbial action, the compound undergoes slow degradation, producing byproducts that may pose risks to aquatic ecosystems. These findings underscore the need for careful handling and disposal practices when working with this compound.
In conclusion, 3'-Chloro-2,6-dichloro-2'-methoxy-biphenyl is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure enables its application in organic electronics and pharmaceutical research while also raising important questions about its environmental impact. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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